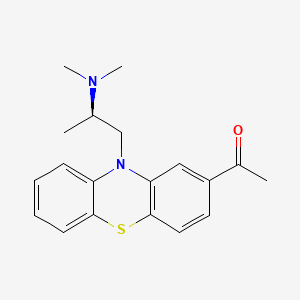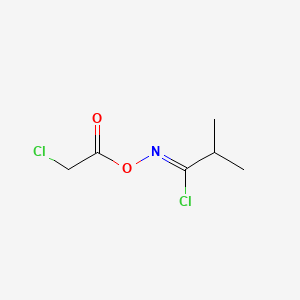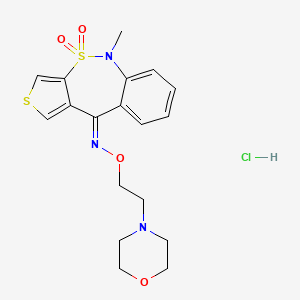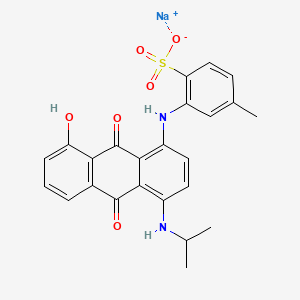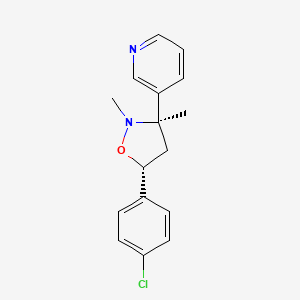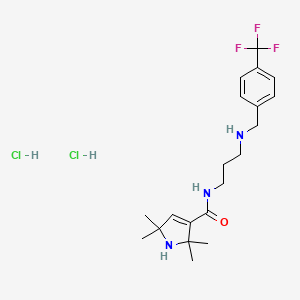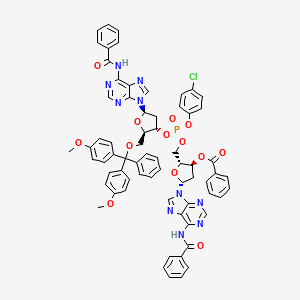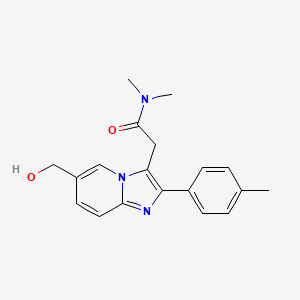
Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-acetamide, 6-(hydroxymethyl)-N,N-dimethyl-2-(4-methylphenyl)- is a compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The compound is structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-acetamide derivatives typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction, leading to high yields in a short time.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyridine-3-acetamide derivatives undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine-3-acetamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine-3-acetamide derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as cyclin-dependent kinase (CDK) inhibitors, which can halt the proliferation of cancer cells . Others modulate GABA A receptors, leading to anxiolytic and sedative effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-3-acetamide derivatives can be compared with other similar compounds such as:
Zolpidem: A sedative-hypnotic drug that acts on GABA A receptors.
Alpidem: An anxiolytic drug with a similar mechanism of action.
Saripidem: Another sedative with a comparable structure.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Propiedades
Número CAS |
109461-67-8 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-[6-(hydroxymethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(2)3)22-11-14(12-23)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3 |
Clave InChI |
OIIJRMHQIDOMPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)CO)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


